2-[(Methoxyacetyl)amino]benzamide
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Overview
Description
2-[(Methoxyacetyl)amino]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is known for its unique chemical structure, which includes a benzamide core with a methoxyacetyl group attached to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxyacetyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with methoxyacetic anhydride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The reaction conditions are generally mild, and the product is obtained in moderate to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-[(Methoxyacetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(Methoxyacetyl)amino]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antioxidant and antibacterial properties.
Medicine: Research explores its potential therapeutic applications, including its role in developing new drugs for various diseases.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Methoxyacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through binding to particular enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of bacterial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(Methoxyacetyl)amino]benzamide include other benzamide derivatives like 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide . These compounds share structural similarities but differ in their functional groups and specific properties.
Uniqueness
What sets this compound apart is its unique methoxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-methoxyacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-6-9(13)12-8-5-3-2-4-7(8)10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFCLDCGWDHQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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